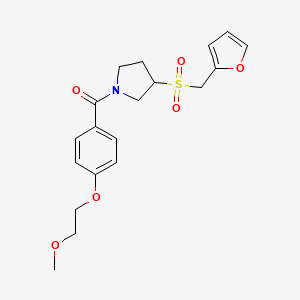
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-24-11-12-26-16-6-4-15(5-7-16)19(21)20-9-8-18(13-20)27(22,23)14-17-3-2-10-25-17/h2-7,10,18H,8-9,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLTRYMIUVDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃S. Its structure includes:
- A pyrrolidine ring , which may influence its interaction with biological targets.
- A furan moiety , known for its role in various biological activities.
- A sulfonyl group , which can enhance solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of the pyrrolidine ring has been linked to enhanced cytotoxicity against various cancer cell lines. The compound's interactions with cellular pathways can lead to apoptosis in cancer cells, as observed in several analogs tested against breast and lung cancer cell lines.
Case Study:
A study involving a series of pyrrolidine derivatives demonstrated that modifications in the furan and sulfonamide groups significantly affected their IC50 values against cancer cell lines. The compound exhibited comparable potency to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development.
Anticonvulsant Activity
Compounds similar to this compound have shown promising anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways.
Research Findings:
In a pharmacological evaluation, derivatives were tested for their ability to prevent seizures in animal models. The results indicated that specific modifications on the pyrrolidine backbone enhanced efficacy, leading to a significant reduction in seizure frequency.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation: The compound could bind to various receptors, altering signaling pathways associated with cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Furan Ring: Enhances interaction with biological targets due to its electron-rich nature.
- Pyrrolidine Moiety: Influences conformational flexibility, affecting binding affinity.
| Structural Feature | Impact on Activity |
|---|---|
| Furan Ring | Increases binding affinity |
| Sulfonyl Group | Enhances solubility and bioavailability |
| Pyrrolidine Ring | Modulates receptor interactions |
科学的研究の応用
Research indicates that this compound exhibits several potential biological activities:
Antimicrobial Properties
Compounds with similar structures have shown significant antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group enhances its efficacy against microbial infections, potentially serving as a basis for developing new antibacterial agents.
Anticancer Activity
Studies have indicated that derivatives of this compound may possess anticancer properties. Research focusing on pyrrolidine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its therapeutic potential in oncology.
Antimicrobial Evaluation
A study evaluated the antimicrobial effects of similar derivatives, revealing a Minimum Inhibitory Concentration (MIC) range between 3.12 and 12.5 µg/mL against Staphylococcus aureus. This showcases its potential as an antibacterial agent.
Anticancer Activity
In another study, pyridine derivatives were synthesized and evaluated for their anticancer activity. Results indicated that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, pointing to the potential of structurally related compounds for cancer therapy.
Q & A
Q. Computational DFT Studies :
Q. Mitigation Strategy :
- Screen ligands (e.g., Xantphos) to stabilize Pd intermediates.
- Use silver additives (Ag₂O) to suppress side reactions in copper systems .
How do electronic effects of the methoxyethoxy and furanmethylsulfonyl groups influence reactivity?
Advanced Research Question
The methoxyethoxy group acts as an electron-donating substituent, increasing electron density on the phenyl ring and directing electrophilic substitution. In contrast, the furanmethylsulfonyl group withdraws electrons via resonance (–SO₂–), polarizing the pyrrolidine ring and enhancing susceptibility to nucleophilic attack.
Q. Experimental Validation :
Q. Resolution Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


